(D-Val22)-大内皮素-1 片段 (16-38) (人)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

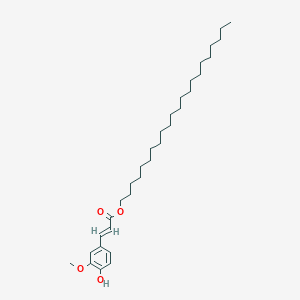

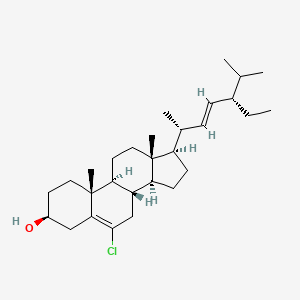

(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a useful research compound. Its molecular formula is C119H180N32O33 and its molecular weight is 2586.94. The purity is usually 95%.

BenchChem offers high-quality (D-Val22)-Big Endothelin-1 fragment (16-38) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Val22)-Big Endothelin-1 fragment (16-38) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

预防脑血管痉挛

该肽已被研究用于其抑制内皮素转化酶 (ECE) 活性的潜力,这可能为预防蛛网膜下腔出血 (SAH) 后脑血管痉挛提供一种新方法。 这很重要,因为脑血管痉挛是一种并发症,会导致 SAH 患者的发病率和死亡率 .

内皮素转化酶抑制

体外研究表明,(D-Val22)-大内皮素-1 片段可以抑制大内皮素-1 转化为血管活性内皮素-1,这是导致血管收缩途径中的一个关键步骤 。这表明它在血管收缩有害的疾病中具有潜在的应用。

药理学研究

该肽片段用于药理学研究以研究脑血管 ECE 活性的生化本质。 它有助于了解血管内皮和血管平滑肌层之间 ECE 活性的功能差异 .

生化研究

该片段用于生化研究以研究潜在的 ECE 抑制剂对大内皮素-1 在分离的大鼠基底动脉中诱导的等长收缩的影响 .

血管健康研究

涉及 (D-Val22)-大内皮素-1 片段的研究有助于更全面地了解血管健康,特别是在内皮功能以及内皮素在血管收缩和血压调节中的作用方面 .

治疗剂开发

该肽对 ECE 活性的抑制作用表明它具有作为治疗剂的潜力。 它可以开发成一种药物,可以阻止大内皮素-1 转化为内皮素-1,从而降低与过度血管收缩相关的疾病的风险 .

受体亚型鉴别

该片段已被证明可以区分两种 ET 受体亚型,ETA 和 ETB,这对于开发用于治疗目的的选择性受体拮抗剂或激动剂具有价值 .

分子相互作用研究

作用机制

Target of Action

The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1) .

Mode of Action

The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1 . This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.

Biochemical Pathways

The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1 .

Result of Action

The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) leads to a decrease in the production of ET-1 . This results in a reduction of vasoconstriction, which can be beneficial in conditions such as cerebral vasospasm after subarachnoid hemorrhage .

生化分析

Biochemical Properties

(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a potent endogenous vasoconstrictor . It acts through two types of receptors: ETA and ETB . Apart from a vasoconstrictive action, it causes fibrosis of the vascular cells and stimulates the production of reactive oxygen species .

Cellular Effects

At the cellular level, the effects of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) appear to be mediated by two specific receptor subtypes termed ETA and ETB, both of which are functionally coupled to phospholipase C (PLC) . It is claimed that it induces proinflammatory mechanisms, increasing superoxide anion production and cytokine secretion .

Molecular Mechanism

The C-terminal fragment of (D-Val22)-Big Endothelin-1 fragment (16-38) (human), which is a highly conserved sequence in the peptides of the ET family, has been shown to discriminate between the two ET receptor subtypes termed ETA and ETB since it activates only the latter ones .

属性

IUPAC Name |

4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASSAGAFULBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H180N32O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2586.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)